3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one
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Overview
Description
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one is a heterocyclic compound that features a thiadiazole ring fused with a pyrrolidinone moiety
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets with distinct affinities .
Mode of Action
1,3,4-thiadiazole derivatives have been found to disrupt processes related to dna replication, thereby inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
One study suggests that a 2-amino-1,3,4-thiadiazole derivative inhibits the extracellular signal-regulated kinase pathway, leading to cell cycle arrest in human non-small lung carcinoma cells .
Pharmacokinetics
The sulfur atom of the thiadiazole ring in similar compounds has been noted to improve liposolubility, allowing these compounds to easily cross cellular membranes .
Result of Action
1,3,4-thiadiazole derivatives have been found to possess a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in medium polarizability can induce effects of keto/enol tautomerism in 1,3,4-thiadiazole analogues . .
Biochemical Analysis
Cellular Effects
Some 1,3,4-thiadiazole derivatives have been found to possess significant anticancer potential, influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one in animal models have not been reported yet. Studies on similar compounds suggest that the effects could vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-pyrrolidinone in the presence of an oxidizing agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The process would include the same basic reaction but optimized for large-scale production, including the use of automated reactors and real-time monitoring of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Substituted-3-(5-Substituted-1,3,4-thiadiazol-2-yl)thiazolidin-4-one: Known for its anticancer and antimicrobial properties.
1,3,4-Thiadiazole derivatives: Widely studied for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of a thiadiazole ring with a pyrrolidinone moiety provides a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-4-9-10-7(13-4)12-5-2-3-8-6(5)11/h5H,2-3H2,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWGCCMFAACMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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